5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 5-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative .
Scientific Research Applications
5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both an iodine atom and a methyl group on the pyrrolo[2,3-b]pyridine core. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
CTWBEWONNILTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.